molecular formula C19H18ClNO4 B593557 Stylopine hydrochloride

Stylopine hydrochloride

Cat. No.: B593557
M. Wt: 359.8 g/mol
InChI Key: WZUQSTMUNWBERD-UHFFFAOYSA-N
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Description

Stylopine hydrochloride, also known as tetrahydrocoptisine hydrochloride, is a protoberberine-type alkaloid. It is a major component of the leaf of Chelidonium majus L. and has potential biological activities, including anti-inflammatory and anti-parasitic properties .

Safety and Hazards

Stylopine hydrochloride is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stylopine hydrochloride can be synthesized from the natural alkaloid scoulerine. The synthesis involves the conversion of scoulerine to cheilanthifoline, which is then converted to stylopine by the action of cheilanthifoline synthase and stylopine synthase . The reaction conditions typically involve the use of methanol-utilizing yeast (Pichia pastoris) for the expression of the necessary enzymes .

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources such as Corydalis tubers. The extracted compound is then purified and converted to its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Stylopine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include coptisine, cheilanthifoline, and other related alkaloids .

Comparison with Similar Compounds

Stylopine hydrochloride is unique among protoberberine-type alkaloids due to its specific biological activities and chemical properties. Similar compounds include:

This compound stands out due to its potential therapeutic applications in cancer treatment and its unique chemical structure that allows for diverse chemical reactions and biological activities.

Properties

IUPAC Name

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,6-7,15H,3-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUQSTMUNWBERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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